molecular formula C12H11ClN2O3S2 B2684580 3-((1-((5-Chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)pyridine CAS No. 1903200-11-2

3-((1-((5-Chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)pyridine

Cat. No.: B2684580
CAS No.: 1903200-11-2
M. Wt: 330.8
InChI Key: RCSWVTOPWXDMCI-UHFFFAOYSA-N
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Description

3-((1-((5-Chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)pyridine is a useful research compound. Its molecular formula is C12H11ClN2O3S2 and its molecular weight is 330.8. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

Research has demonstrated the potential of azetidin-2-one based derivatives in the realm of antimicrobial applications. For instance, Shah et al. (2014) synthesized a series of azetidin-2-one derivatives and tested them for their antibacterial and antifungal activities, highlighting the compound's role in developing new antibacterial agents Synthesis, Characterization and Antimicrobial Activity of Azetidin-2-one based Phenyl Sulfonyl Pyrazoline Derivatives. Similarly, Azab et al. (2013) focused on synthesizing new heterocyclic compounds containing a sulfonamido moiety, which exhibited high antibacterial activities, underscoring the compound's utility in creating effective antibacterial agents Synthesis and Antibacterial Evaluation of Novel Heterocyclic Compounds Containing a Sulfonamido Moiety.

Antitubercular and Antioxidant Activities

Chandrashekaraiah et al. (2014) investigated pyrimidine-azetidinone analogues for their in vitro antimicrobial and antitubercular activities, identifying compounds with promising antitubercular potential Synthesis of Some New Pyrimidine-Azitidinone Analogues and Their Antioxidant, In Vitro Antimicrobial, and Antitubercular Activities. Aziz et al. (2021) designed and synthesized novel 1H-3-indolyl derivatives with significant antioxidant activities, contributing to the development of high-efficiency antioxidants Design, Synthesis, Biological Evaluation, 2D-QSAR Modeling, and Molecular Docking Studies of Novel 1H-3-Indolyl Derivatives as Significant Antioxidants.

Synthesis and Characterization

The synthesis and characterization of azetidin-2-one derivatives have been a focal point of several studies. Prajapati et al. (2016) explored the synthesis and pharmacological activity of Schiff’s bases and azetidinones as potential antidepressant and nootropic agents, demonstrating the versatility of these compounds in pharmaceutical applications Synthesis and biological evaluation of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone as potential antidepressant and nootropic agents.

Properties

IUPAC Name

3-[1-(5-chlorothiophen-2-yl)sulfonylazetidin-3-yl]oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O3S2/c13-11-3-4-12(19-11)20(16,17)15-7-10(8-15)18-9-2-1-5-14-6-9/h1-6,10H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCSWVTOPWXDMCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=C(S2)Cl)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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